2-Thien-2-ylpyrimidine-5-carboxylic acid
Overview
Description
2-Thien-2-ylpyrimidine-5-carboxylic acid is a heterocyclic compound that features both a pyrimidine ring and a thiophene ring
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively for their biological activities . They are known to interact with a variety of targets, contributing to their diverse pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Mode of Action
For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers . The specific interactions of 2-(Thiophen-2-yl)pyrimidine-5-carboxylic acid with its targets would require further investigation.
Biochemical Pathways
It’s known that thiophene derivatives can influence a variety of biochemical pathways due to their diverse pharmacological properties . For instance, some thiophene derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Result of Action
It’s known that thiophene derivatives can exhibit a variety of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thien-2-ylpyrimidine-5-carboxylic acid typically involves the condensation of thiophene-2-carboxylic acid with a suitable pyrimidine derivative. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of thiophene and the amino group of the pyrimidine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Types of Reactions:
Oxidation: The thiophene ring in this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted thiophene and pyrimidine derivatives.
Scientific Research Applications
2-Thien-2-ylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the pyrimidine moiety.
Pyrimidine-5-carboxylic acid: Contains the pyrimidine ring but does not have the thiophene ring.
2-Thienylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness: 2-Thien-2-ylpyrimidine-5-carboxylic acid is unique due to the combination of the thiophene and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-thiophen-2-ylpyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)6-4-10-8(11-5-6)7-2-1-3-14-7/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJLOOUOVNRKLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640432 | |
Record name | 2-(Thiophen-2-yl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916766-97-7 | |
Record name | 2-(Thiophen-2-yl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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